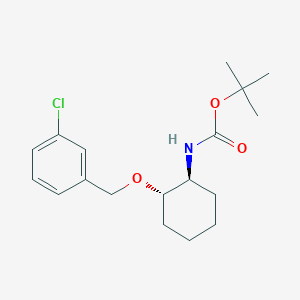

![molecular formula C10H17NO2 B2479955 1-Methyl-9-oxa-1-azaspiro[5.5]undecan-4-one CAS No. 1824084-45-8](/img/structure/B2479955.png)

1-Methyl-9-oxa-1-azaspiro[5.5]undecan-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

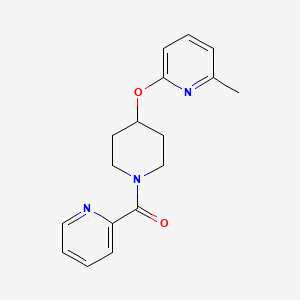

1-Methyl-9-oxa-1-azaspiro[5.5]undecan-4-one is a chemical compound with the CAS Number: 1824084-45-8 . Its molecular weight is 183.25 and its IUPAC name is this compound . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17NO2/c1-11-5-2-9(12)8-10(11)3-6-13-7-4-10/h2-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Scientific Research Applications

Antihypertensive Applications

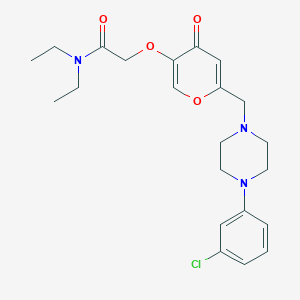

The compound 1-Methyl-9-oxa-1-azaspiro[5.5]undecan-4-one, as a part of the 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones family, has been researched for its antihypertensive properties. In studies involving spontaneously hypertensive rats, certain derivatives of this compound demonstrated significant antihypertensive activity. This activity was predominantly attributed to peripheral alpha 1-adrenoceptor blockade, indicating potential application in hypertension management (Clark et al., 1983).

Sigma-1 Receptor Ligands

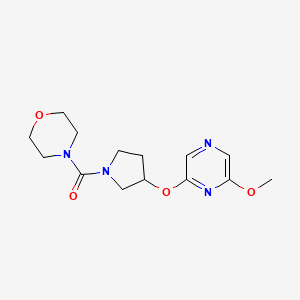

Derivatives of this compound, specifically 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane derivatives, have been synthesized and evaluated as selective σ1 receptor ligands. These compounds exhibited nanomolar affinity for σ1 receptors and moderate selectivity over σ2 receptors. This research indicates potential applications in the development of brain imaging agents for σ1 receptors, offering insights into neurological conditions and possible therapeutic targets (Tian et al., 2020).

Analgesic Applications

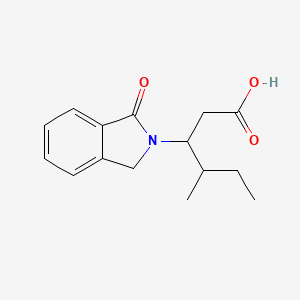

The dual ligands for the sigma-1 receptor (σ1R) and the µ-opioid receptor (MOR), developed from the 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, have shown potent analgesic activity. These compounds demonstrated a balanced profile of MOR agonism and sigma antagonism, offering analgesic effects comparable to oxycodone without some of the adverse effects typically associated with opioids. This suggests that derivatives of this compound could contribute to the development of potent and safer analgesics (García et al., 2019).

Soluble Epoxide Hydrolase Inhibition for Chronic Kidney Diseases

Compounds based on 1-oxa-4,9-diazaspiro[5.5]undecane have been identified as highly potent soluble epoxide hydrolase (sEH) inhibitors and orally active agents for treating chronic kidney diseases. Specifically, one compound showed excellent inhibitory activity and bioavailability, indicating potential as an orally active drug candidate for treating such diseases (Kato et al., 2014).

properties

IUPAC Name |

1-methyl-9-oxa-1-azaspiro[5.5]undecan-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-11-5-2-9(12)8-10(11)3-6-13-7-4-10/h2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQEROJUTLGPJSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=O)CC12CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2479873.png)

![7-methyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2479878.png)

![3-methyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2479883.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2479884.png)

![N~1~-(2-ethyl-6-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2479887.png)

![3-((5-(sec-butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2479889.png)

![([4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]thio)acetic acid](/img/structure/B2479894.png)